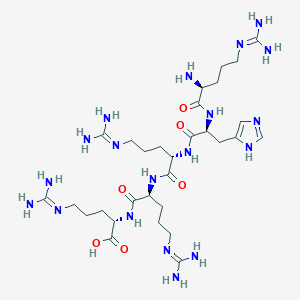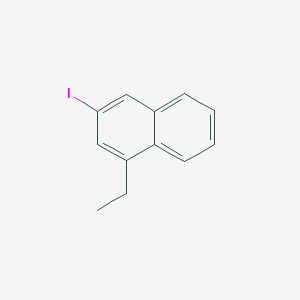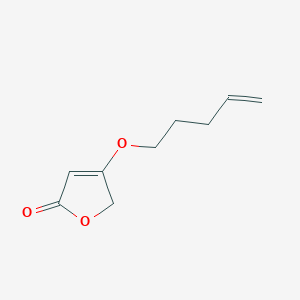![molecular formula C18H19ClN2O2S B12597249 3-chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 606133-71-5](/img/structure/B12597249.png)
3-chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-クロロ-4-メチル-N-[2-(2-メチル-1H-インドール-3-イル)エチル]ベンゼンスルホンアミドは、スルホンアミド類に属する複雑な有機化合物です。この化合物は、クロロおよびメチル置換基を持つベンゼンスルホンアミドコアと、エチルリンカーを介して結合したインドール部分を特徴としています。スルホンアミドは、その多様な生物学的活性で知られており、医薬品化学において広く使用されています。
準備方法
合成経路および反応条件
3-クロロ-4-メチル-N-[2-(2-メチル-1H-インドール-3-イル)エチル]ベンゼンスルホンアミドの合成は、通常、複数のステップを伴います。
インドール部分の形成: インドール環は、フェニルヒドラジンとアルデヒドまたはケトンから出発して、フィッシャーインドール合成によって合成できます。
スルホンアミドの形成: ベンゼンスルホンアミドコアは、3-クロロ-4-メチルベンゼンスルホニルクロリドを適切なアミンと反応させることによって合成できます。
カップリング反応: 最終ステップは、適切なリンカー(エチルアミンなど)を使用して、塩基性条件下でインドール部分をベンゼンスルホンアミドコアとカップリングすることです。
工業的製造方法
この化合物の工業的製造は、収率と純度を最大化するように上記の合成経路を最適化することを伴う可能性があります。これには、触媒の使用、反応条件の高スループットスクリーニング、再結晶またはクロマトグラフィーなどの精製技術が含まれる可能性があります。
化学反応の分析
反応の種類
3-クロロ-4-メチル-N-[2-(2-メチル-1H-インドール-3-イル)エチル]ベンゼンスルホンアミドは、次のものを含むさまざまな化学反応を起こすことができます。
酸化: インドール部分は、インドール-2,3-ジオン誘導体となるように酸化できます。
還元: 存在する場合、ニトロ基はアミンに還元できます。
置換: クロロ置換基は、求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)などの試薬を使用できます。
還元: 一般的な還元剤には、パラジウム触媒(Pd/C)を使用した水素ガス(H₂)または水素化リチウムアルミニウム(LiAlH₄)があります。
置換: アミンやチオールなどの求核剤を塩基性条件下で使用できます。
主要な生成物
酸化: インドール-2,3-ジオン誘導体。
還元: 対応するアミン誘導体。
置換: クロロ基が求核剤に置き換えられた生成物。
科学研究への応用
3-クロロ-4-メチル-N-[2-(2-メチル-1H-インドール-3-イル)エチル]ベンゼンスルホンアミドは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体リガンドとしての可能性について研究されています。
医学: 抗菌、抗癌、抗炎症作用について調査されています。
産業: 新素材や化学プロセスの開発に使用されています。
科学的研究の応用
3-chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
3-クロロ-4-メチル-N-[2-(2-メチル-1H-インドール-3-イル)エチル]ベンゼンスルホンアミドの作用機序は、特定の分子標的との相互作用を伴います。
酵素阻害: 活性部位に結合して基質へのアクセスを阻害することで、酵素を阻害できます。
受容体結合: 特定の受容体のリガンドとして作用し、その活性を調節できます。
関連する経路: この化合物は、細胞の成長、アポトーシス、および炎症に関連するシグナル伝達経路に影響を与える可能性があります。
類似化合物との比較
類似化合物
- 4-クロロ-3-メチル-N-[2-(2-メチル-1H-インドール-3-イル)エチル]ベンゼンスルホンアミド
- 3-クロロ-4-メチル-N-[2-(1H-インドール-3-イル)エチル]ベンゼンスルホンアミド
- 3-クロロ-4-メチル-N-[2-(2-メチル-1H-インドール-3-イル)エチル]ベンゼンスルホニルクロリド
独自性
3-クロロ-4-メチル-N-[2-(2-メチル-1H-インドール-3-イル)エチル]ベンゼンスルホンアミドは、その特定の置換パターンとインドールとスルホンアミド官能基の両方の存在によってユニークです。この組み合わせは、研究開発にとって貴重な化合物となる、独特の生物学的活性と化学反応性を付与します。
特性
CAS番号 |
606133-71-5 |
|---|---|
分子式 |
C18H19ClN2O2S |
分子量 |
362.9 g/mol |
IUPAC名 |
3-chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C18H19ClN2O2S/c1-12-7-8-14(11-17(12)19)24(22,23)20-10-9-15-13(2)21-18-6-4-3-5-16(15)18/h3-8,11,20-21H,9-10H2,1-2H3 |
InChIキー |
OJNJACWWCAJIBD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=C(NC3=CC=CC=C32)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(3-Bromo-5-iodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B12597177.png)
![2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro-](/img/structure/B12597183.png)
![2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12597186.png)
![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile](/img/structure/B12597195.png)
![2,5-Diazaspiro[3.5]nonane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12597202.png)


![N-Butyl-N'-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea](/img/structure/B12597218.png)




![4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol](/img/structure/B12597261.png)
